

Physical and chemical properties of N-(Phenylseleno)phthalimide

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Compound of Interest

Compound Name: *N*-(Phenylseleno)phthalimide

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An In-depth Technical Guide to N-(Phenylseleno)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Phenylseleno)phthalimide (N-PSP) is a versatile and efficient electrophilic selenium reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

N-(Phenylseleno)phthalimide, also known as N-PSP or 2-(phenylselanyl)isoindole-1,3-dione, is a crystalline solid that serves as a convenient and effective source of the phenylseleno group ("PhSe"). Its robust nature and predictable reactivity make it a staple reagent for the introduction of selenium into a wide array of organic molecules. Organoselenium compounds are of significant interest due to their unique reactivity and their presence in various biologically active molecules and functional materials. N-PSP is particularly valued for its ability to effect

selenenylation reactions under mild conditions, offering a high degree of chemo- and regioselectivity.

Physical and Chemical Properties

N-(Phenylseleno)phthalimide is a white to light yellow crystalline powder.^[1] It is indefinitely stable when stored at -20°C in the dark.^[2] Key physical and chemical properties are summarized in the tables below.

General Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₉ NO ₂ Se	^[2] ^[3]
Molecular Weight	302.19 g/mol	^[2] ^[4]
Appearance	White to light yellow crystalline powder	^[5]
Melting Point	181-184 °C	^[4]
Boiling Point	445.4 °C at 760 mmHg	^[5]
Flash Point	223.2 °C	^[5]

Spectroscopic Data

While detailed spectral assignments for **N-(Phenylseleno)phthalimide** are not extensively published, typical spectral characteristics for the phthalimide and phenylseleno moieties can be anticipated.

- ¹H NMR: The spectrum is expected to show multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons of the phthalimide and phenyl groups.
- ¹³C NMR: Aromatic carbons would appear in the range of 120-145 ppm. The carbonyl carbons of the phthalimide group are expected to be significantly downfield, typically around 167 ppm.^[6]

- Infrared (IR) Spectroscopy: The spectrum will be dominated by strong carbonyl stretching vibrations of the imide group, typically in the region of 1700-1760 cm^{-1} .^[7] Aromatic C-H and C=C stretching bands are also expected.
- Mass Spectrometry: The mass spectrum shows a top peak at m/z 147 and a second highest peak at m/z 303, which corresponds to the molecular ion.^[3]

Solubility

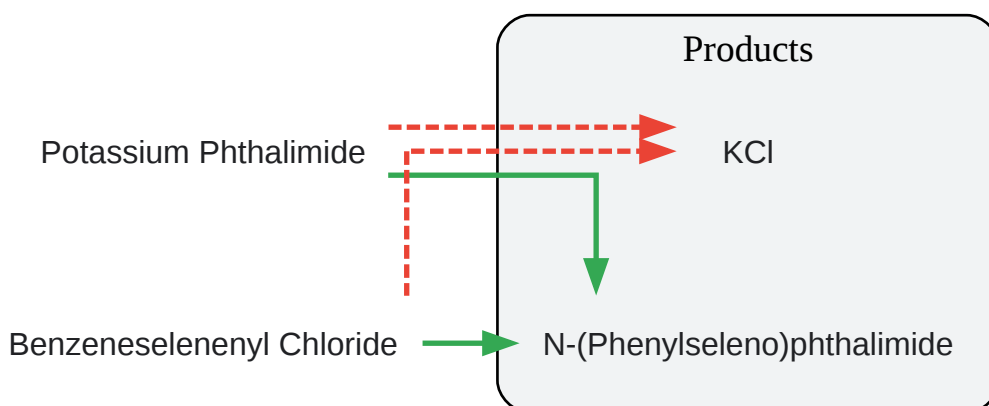
Quantitative solubility data for **N-(Phenylseleno)phthalimide** is not widely available. However, it is commonly used in organic solvents such as dichloromethane (CH_2Cl_2), acetonitrile (CH_3CN), and hexane.^{[1][2]} The parent compound, phthalimide, exhibits solubility in acetone, ethyl acetate, and acetonitrile, and this solubility is temperature-dependent.^[8]

Experimental Protocols

Synthesis of N-(Phenylseleno)phthalimide

N-(Phenylseleno)phthalimide can be synthesized in high yield via the reaction of benzeneselenenyl chloride with potassium phthalimide.^{[1][2]}

Reaction:



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Caption: Synthesis of **N-(Phenylseleno)phthalimide**.

Materials:

- Potassium phthalimide
- Benzeneselenenyl chloride
- Hexane (anhydrous)
- Argon or Nitrogen atmosphere

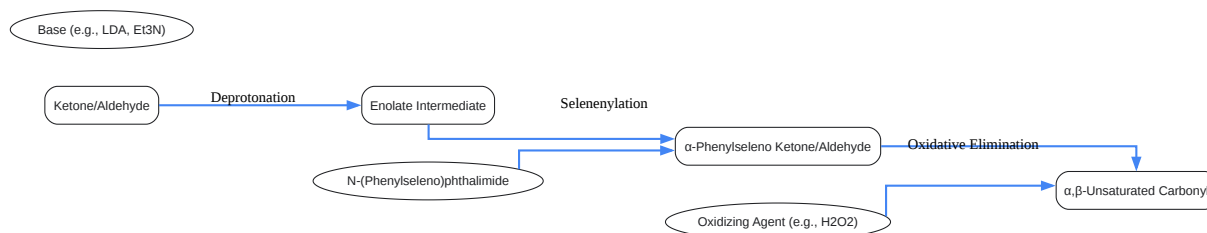
Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), suspend potassium phthalimide in anhydrous hexane.
- To this suspension, add a solution of benzeneselenenyl chloride in anhydrous hexane dropwise at room temperature with vigorous stirring.
- Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture will contain a precipitate of potassium chloride and the desired product.
- Filter the mixture to remove the potassium chloride precipitate.
- Wash the filtrate with water to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude **N-(Phenylseleno)phthalimide**.
- The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. An 87% yield can be expected.[\[1\]](#)

α -Selenenylation of Ketones

N-PSP is an excellent reagent for the α -selenenylation of ketones and aldehydes, a key transformation for the synthesis of α,β -unsaturated carbonyl compounds.[9]

General Reaction Workflow:



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Caption: General workflow for α -selenenylation and subsequent elimination.

Materials:

- Cyclohexanone
- **N-(Phenylseleno)phthalimide**
- Triethylamine (Et₃N) or Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF), anhydrous
- Hydrogen peroxide (H₂O₂)
- Dichloromethane (CH₂Cl₂)

Procedure for α -Selenenylation of Cyclohexanone:

- Dissolve cyclohexanone in anhydrous THF in a round-bottom flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of LDA in THF to the cooled cyclohexanone solution to form the lithium enolate. Alternatively, for less reactive ketones, a base like triethylamine can be used at room temperature.
- After stirring for 30-60 minutes at -78 °C, add a solution of **N-(Phenylseleno)phthalimide** in THF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α -(phenylseleno)cyclohexanone.
- Purify the product by column chromatography on silica gel.

Procedure for Oxidative Elimination:

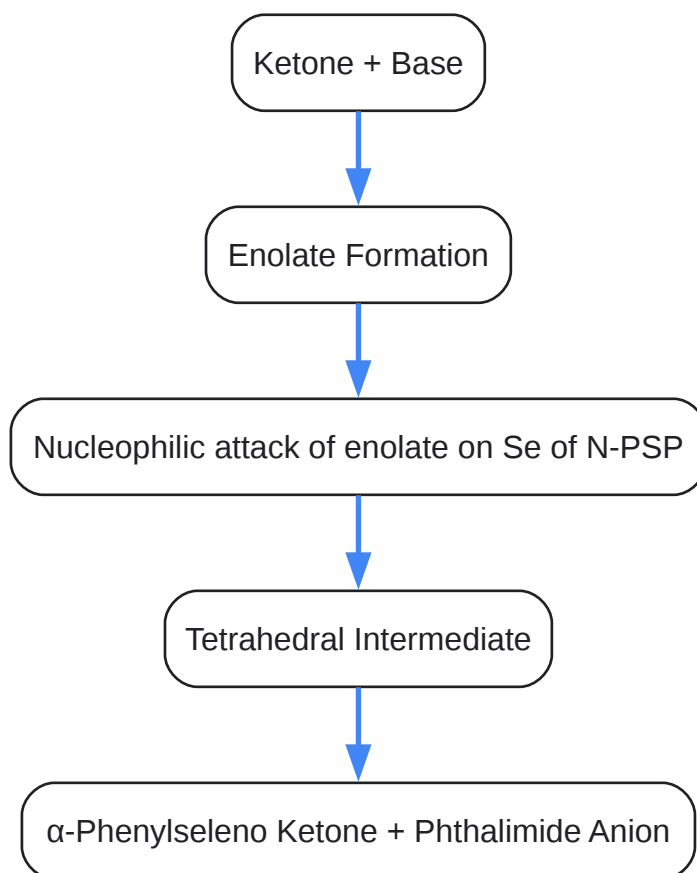
- Dissolve the purified α -(phenylseleno)cyclohexanone in dichloromethane.
- Add an excess of 30% hydrogen peroxide and a small amount of pyridine (to buffer the reaction).
- Stir the mixture at room temperature. The reaction is typically complete within an hour.
- Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield cyclohex-2-en-1-one.

Reactivity and Mechanisms

N-PSP functions as an electrophilic "PhSe⁺" equivalent. The nitrogen-selenium bond is polarized, rendering the selenium atom susceptible to nucleophilic attack.

Reaction with Enolates

The α -selenenylation of carbonyl compounds proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic selenium atom of N-PSP.[10]



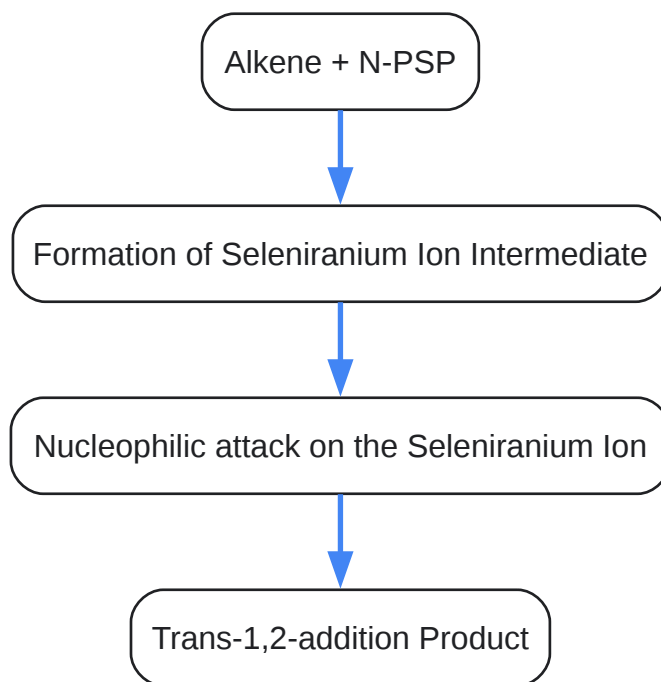
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Caption: Mechanism of α -selenenylation of a ketone with N-PSP.

Reaction with Alkenes

N-PSP reacts with alkenes in an electrophilic addition manner. The reaction is initiated by the attack of the alkene's π -bond on the selenium atom, forming a cyclic seleniranium ion intermediate. This intermediate is then opened by a nucleophile, which can be the phthalimide

anion or another nucleophile present in the reaction mixture, typically leading to anti-addition products.[11]



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Caption: Electrophilic addition of N-PSP to an alkene.

Reaction with Thiols

N-PSP is also utilized for the selective derivatization of thiols, for example, in proteomic studies for mass spectrometric analysis. The thiol acts as a nucleophile, attacking the selenium atom to form a phenylselenenyl sulfide and releasing the phthalimide anion.[9]

Safety and Handling

N-(Phenylseleno)phthalimide is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[5]

- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it in a freezer at -20°C.
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

N-(Phenylseleno)phthalimide is a highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and predictable reactivity make it an excellent choice for a variety of selenenylation reactions. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of facilitating its effective and safe use in the laboratory. The continued exploration of the reactivity of N-PSP and other organoselenium compounds promises to yield new and powerful synthetic methodologies for the construction of complex molecules.

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